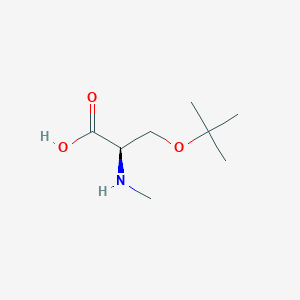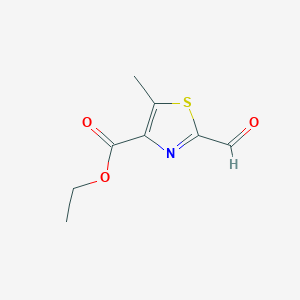![molecular formula C8H6BrN3O2 B1433775 methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate CAS No. 1354763-56-6](/img/structure/B1433775.png)
methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate
Vue d'ensemble
Description
Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. This compound is used in various research applications, particularly in the development of new drugs and pharmaceuticals.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Research has demonstrated the utility of related triazole compounds in the synthesis of novel chemical entities. For instance, triazoles have been used as intermediates in the synthesis of [1,2,3]Triazolo[1,5-a]quinolines, showcasing their role in constructing complex molecular architectures with potential biological activities (Pokhodylo & Obushak, 2019). Similarly, the development of 1-((5-bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles demonstrated antimicrobial activities, underlining the significance of triazole derivatives in drug discovery (Sanjeeva, Rao, Prasad, & Ramana, 2021).
Antimicrobial Activities
Several studies have explored the antimicrobial potential of triazole derivatives. The synthesis of coumarin-benzotriazole hybrids, for example, showed promising antimycobacterial activity against Mycobacterium tuberculosis, suggesting the role of triazole compounds in addressing infectious diseases (Ambekar et al., 2017).
Material Science and Corrosion Inhibition
Triazole derivatives have also found applications in material science, such as in the synthesis of compounds with corrosion inhibition properties. Ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate, synthesized using Microwave Assisted Organic Synthesis (MAOS), showed significant corrosion inhibition efficiency on carbon steel, highlighting the potential of triazole derivatives in industrial applications (Insani, Wahyuningrum, & Bundjali, 2015).
Chemical Synthesis and Modification
The reactivity and functional group compatibility of triazole derivatives make them valuable in chemical synthesis. For instance, the synthesis and characterization of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate demonstrated the potential for chemical modifications to enhance or modify the properties of triazole-containing compounds (Dzygiel et al., 2004).
Propriétés
IUPAC Name |
methyl 6-bromo-2H-benzotriazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-4(9)3-6-7(5)11-12-10-6/h2-3H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTZDZSHLVPNLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=NNN=C12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzaldehyde](/img/structure/B1433692.png)

![4-[(8-Nitroquinolin-2-yl)amino]benzoic acid](/img/structure/B1433694.png)







![2,4-Dichloropyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B1433710.png)
![4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid](/img/structure/B1433711.png)


